molecular formula C20H23N5O2 B2723723 6-(4-Butylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 893366-80-8

6-(4-Butylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2723723
M. Wt: 365.437
InChI Key: INCIYLLDUYDTTQ-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole synthesis has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . A practical process has been developed for the synthesis of 2,4,5-trisubstituted-imidazoles in excellent yields up to 95% from readily available starting materials .


Molecular Structure Analysis

Imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms . The electronic density for each atom of the imidazole ring suggests the electronegativity of the structure .


Chemical Reactions Analysis

In a CuI catalyzed synthesis, trisubstituted imidazoles were afforded in short reaction times . The substrate scope is well explored with benzoin as well as benzil reacting with different aldehydes in the presence of ammonium acetate as the nitrogen source .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .

Scientific Research Applications

Synthesis and Precursors

Imidazole derivatives have been synthesized for use as precursors in the development of purine analogs, which are crucial in the pharmaceutical industry for creating drugs with varied therapeutic applications. For instance, the synthesis of 4- and 5-disubstituted 1-benzylimidazoles has been studied as important precursors for purine analogs, highlighting the potential of these compounds in drug synthesis and development (Alves, Proença, & Booth, 1994).

Chemical Properties and Reactions

The study of imidazole derivatives extends to their chemical properties and reactions, such as their role in facilitating novel syntheses of other chemical compounds. For example, the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates has been explored to access new spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones, demonstrating the versatility of imidazole derivatives in organic synthesis (Klásek, Lyčka, Mikšík, & Růžička, 2010).

Biological Applications

Imidazole derivatives have been investigated for various biological activities, including their potential as chemosensors for amines. A study on the chemosensor properties of an imidazole derivative for detecting amines demonstrated the compound's ability to exhibit fast response and color change, indicating its application in chemical sensing technologies (Afandi, Purwono, & Haryadi, 2020).

Antimicrobial and Antioxidant Activities

The synthesis and characterization of derivatives including thiazolidine-2,4-dione/1-H-imidazole have been conducted to evaluate their antimicrobial, antioxidant, and cytotoxic properties. This research signifies the broad spectrum of potential health and medical applications of imidazole derivatives, ranging from fighting bacterial infections to serving as antioxidants (Yazdani Nyaki & Mahmoodi, 2021).

Safety And Hazards

Specific safety and hazard information would depend on the exact compound and its intended use. For general imidazole, safety data sheets such as those provided by Merck can provide detailed information .

Future Directions

Imidazole has become an important synthon in the development of new drugs . Its broad range of chemical and biological properties make it a key component in a variety of applications . Future research will likely continue to explore the synthesis and functionalization of imidazole and its derivatives .

properties

IUPAC Name

6-(4-butylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-5-6-7-14-8-10-15(11-9-14)25-13(2)12-24-16-17(21-19(24)25)22(3)20(27)23(4)18(16)26/h8-12H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCIYLLDUYDTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Butylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione

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